7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one” is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.
Substitution Reactions: Introduction of the 3-chlorophenyl and 4-fluorophenoxyethyl groups can be done through nucleophilic substitution reactions.
Final Cyclization and Purification: The final product is obtained through cyclization and purification steps, often involving recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques like high-performance liquid chromatography (HPLC) for large-scale production.
Chemical Reactions Analysis
Types of Reactions
“7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, thienopyrimidines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for its interactions with specific biological targets.
Medicine
Medicinally, compounds like “7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one” are explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, this compound might be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of “7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one” would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Other compounds in this class with different substituents.
Phenyl-substituted Pyrimidines: Compounds with similar core structures but different phenyl group substitutions.
Uniqueness
The uniqueness of “7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one” lies in its specific substituents, which can confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
7-(3-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O2S/c21-14-3-1-2-13(10-14)17-11-27-19-18(17)23-12-24(20(19)25)8-9-26-16-6-4-15(22)5-7-16/h1-7,10-12H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJJAMYAIXTSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CN(C3=O)CCOC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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